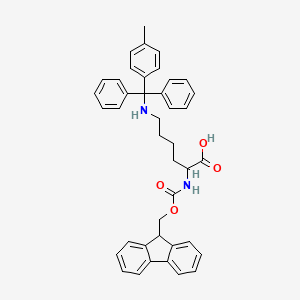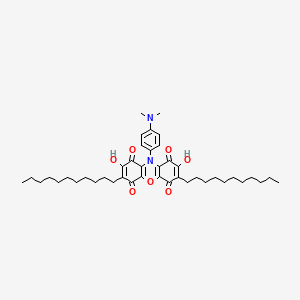
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone is a complex organic compound with a unique structure that includes phenyl, dimethylamino, dihydroxy, and diundecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxazine core, followed by the introduction of the dimethylamino and dihydroxy groups. The final step involves the attachment of the diundecyl chains. Common reagents used in these reactions include aromatic amines, phenols, and alkyl halides, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process. Purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenoxazine compounds.
Wissenschaftliche Forschungsanwendungen
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine Derivatives: Compounds like 2-aminophenoxazine-3-one share a similar core structure and exhibit comparable biological activities.
Azo Compounds: Compounds such as (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione have related functional groups and are used in similar applications.
Uniqueness
10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its long diundecyl chains enhance its solubility and stability, making it suitable for various applications that require robust and versatile compounds.
Eigenschaften
CAS-Nummer |
3947-67-9 |
|---|---|
Molekularformel |
C42H58N2O7 |
Molekulargewicht |
702.9 g/mol |
IUPAC-Name |
10-[4-(dimethylamino)phenyl]-2,8-dihydroxy-3,7-di(undecyl)phenoxazine-1,4,6,9-tetrone |
InChI |
InChI=1S/C42H58N2O7/c1-5-7-9-11-13-15-17-19-21-23-31-35(45)39(49)33-41(37(31)47)51-42-34(44(33)30-27-25-29(26-28-30)43(3)4)40(50)36(46)32(38(42)48)24-22-20-18-16-14-12-10-8-6-2/h25-28,45-46H,5-24H2,1-4H3 |
InChI-Schlüssel |
VJOBOOHGRTUVAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=C(C(=O)C2=C(C1=O)OC3=C(N2C4=CC=C(C=C4)N(C)C)C(=O)C(=C(C3=O)CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


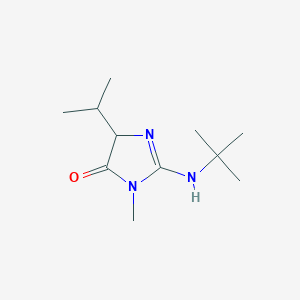
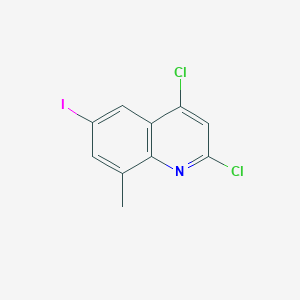
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
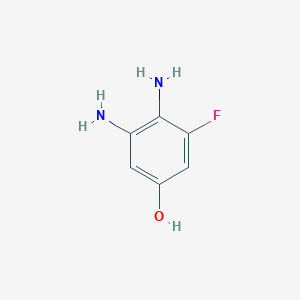
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)
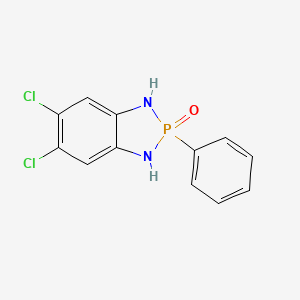


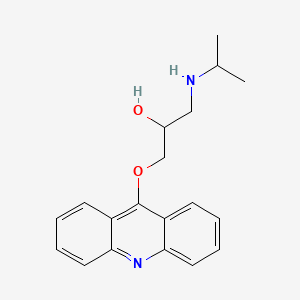
![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
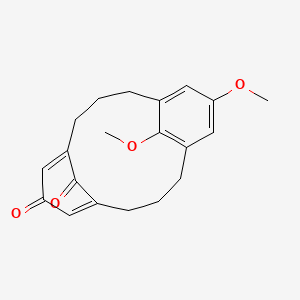
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
